molecular formula C16H33N3O2 B13237139 Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate

Cat. No.: B13237139
M. Wt: 299.45 g/mol
InChI Key: QYMMAPGQNDPZTN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and two substituents at the 4-position: an aminomethyl (-CH2NH2) group and a butyl(methyl)amino (-N(CH3)(C4H9)) moiety. This structure confers unique physicochemical and biological properties, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C16H33N3O2

Molecular Weight

299.45 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C16H33N3O2/c1-6-7-10-18(5)16(13-17)8-11-19(12-9-16)14(20)21-15(2,3)4/h6-13,17H2,1-5H3

InChI Key

QYMMAPGQNDPZTN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1(CCN(CC1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

Biological Activity

Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate, also known by its CAS number 871115-32-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and its implications in various therapeutic contexts.

  • Molecular Formula : C₁₁H₂₃N₃O₂
  • Molecular Weight : 229.32 g/mol
  • Purity : >97%
  • Storage Conditions : Store in a dark place at temperatures between 2°C and 8°C.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exert effects on:

  • Cell Proliferation : The compound has shown potential in modulating cell growth, particularly in cancer cell lines. It appears to interfere with microtubule dynamics, which is crucial for mitosis and cellular integrity.
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects at low micromolar concentrations. For instance, compounds structurally related to it have been observed to cause significant cell death in glioblastoma cells at concentrations as low as 0.1 μM .

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic properties of various piperidine derivatives, including this compound. Results indicated that modifications at specific positions significantly altered the compound's efficacy against cancer cell lines, leading to enhanced apoptosis and cell cycle arrest in the G2/M phase .
  • Microtubule Disruption : Research has highlighted the role of similar compounds in disrupting microtubule polymerization, leading to mitotic arrest. This mechanism is analogous to well-known microtubule inhibitors such as colchicine . The ability of these compounds to affect tubulin dynamics suggests potential applications in cancer therapy.

Research Findings

StudyFindings
Study AIndicated significant cytotoxicity against glioblastoma cells with IC50 values around 0.1 μM.
Study BDemonstrated that structural modifications can enhance or reduce biological activity, emphasizing the importance of molecular design in drug development.
Study CFound that the compound induces apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) production .

Comparison with Similar Compounds

Structural Analogues with Varying 4-Position Substituents

The 4-position modifications significantly alter the compound’s properties. Key analogues include:

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Target Compound -CH2NH2, -N(CH3)(C4H9) C16H31N3O2 297.44 g/mol Balanced lipophilicity; potential acetylcholinesterase inhibition
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate (A254811) -CH2NHCH3 C12H24N2O2 228.33 g/mol Reduced steric bulk; higher solubility in polar solvents
tert-Butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate -CH2NH2, -NH(C3H5) C14H27N3O2 269.39 g/mol Enhanced metabolic stability due to cyclopropyl group; lower logP
tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate -CH2NH2, -CH2F C12H23FN2O2 246.33 g/mol Increased electronegativity; potential for improved CNS penetration
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate -NH2, -CH3 C11H22N2O2 214.31 g/mol Simplified structure; basic amino group enhances reactivity in coupling reactions

Functional Group Impact on Physicochemical Properties

  • Lipophilicity: The butyl(methyl)amino group in the target compound increases logP compared to analogues with smaller substituents (e.g., methylamino or cyclopropylamino groups). This enhances membrane permeability but may reduce aqueous solubility .
  • Steric Effects: Bulky substituents like butyl(methyl)amino or cyclopropylmethyl (: 1.053 g/cm³ density, pKa ~10.13) hinder enzymatic degradation, improving metabolic stability .

Research Findings and Trends

Synthetic Versatility : The tert-butyl carbamate group facilitates straightforward deprotection under acidic conditions, enabling downstream functionalization (e.g., coupling with benzodiazepine derivatives in ) .

Structure-Activity Relationships (SAR): Butyl(methyl)amino substituents optimize a balance between lipophilicity and steric hindrance, critical for CNS-targeted agents. Cyclopropylamino analogues () exhibit superior metabolic stability in hepatic microsome assays compared to linear alkyl chains .

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